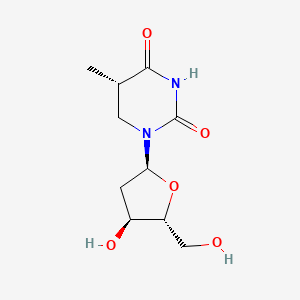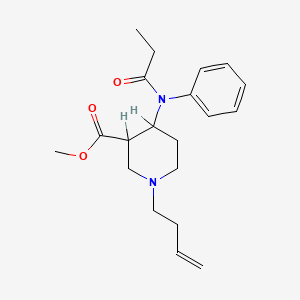
Butanoic acid, 2-ethyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-phenylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-ethyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-phenylhydrazide is a chemical compound with the molecular formula C19H22F3N3O and a molecular weight of 365.3927 . This compound is known for its unique structure, which includes a trifluoromethyl group and a phenylhydrazide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Butanoic acid, 2-ethyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-phenylhydrazide typically involves multiple steps. One common synthetic route includes the reaction of ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate with hydrazine to form the respective hydrazide . This intermediate is then reacted with isothiocyanates to form substituted thiosemicarbazides, which are further cyclized using ethyl bromoacetate and fused sodium acetate to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
Butanoic acid, 2-ethyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-phenylhydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenylhydrazide moiety, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanoic acid, 2-ethyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-phenylhydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of Butanoic acid, 2-ethyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-phenylhydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenylhydrazide moiety play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Butanoic acid, 2-ethyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-phenylhydrazide can be compared with other similar compounds, such as:
Butanoic acid, 2-methyl-: This compound has a similar but simpler structure and different chemical properties.
Butanoic acid, 2-methyl-, ethyl ester: Another related compound with distinct ester functionality and applications.
The uniqueness of this compound lies in its trifluoromethyl group and phenylhydrazide moiety, which confer specific chemical and biological properties not found in the simpler analogs.
Properties
CAS No. |
174198-02-8 |
|---|---|
Molecular Formula |
C19H22F3N3O |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-ethyl-N'-phenyl-2-[3-(trifluoromethyl)anilino]butanehydrazide |
InChI |
InChI=1S/C19H22F3N3O/c1-3-18(4-2,17(26)25-24-15-10-6-5-7-11-15)23-16-12-8-9-14(13-16)19(20,21)22/h5-13,23-24H,3-4H2,1-2H3,(H,25,26) |
InChI Key |
IVSXAAPEIYLJQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)NNC1=CC=CC=C1)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12725026.png)
![2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate](/img/structure/B12725027.png)




